1-(4-Methylphenyl)-3-quinolin-3-ylurea
Description
Background on Urea (B33335) and Quinoline (B57606) Scaffolds in Modern Medicinal Chemistry
In the landscape of modern medicinal chemistry, the urea and quinoline scaffolds are considered "privileged structures." This designation is attributed to their recurring presence in a multitude of bioactive compounds and clinically approved drugs. rsc.orgnih.gov Their value lies in their versatile chemical properties and their ability to engage in crucial interactions with biological targets.
The urea moiety is a key structural feature in numerous therapeutic agents due to its capacity to form stable, multiple hydrogen bonds with proteins and receptors. nih.gov This interaction is fundamental to achieving specific biological activity and desirable drug properties. nih.gov From a medicinal chemistry perspective, the urea scaffold is synthetically versatile and its physicochemical properties can be fine-tuned to enhance the "druggability" of new chemical entities. nih.govfrontiersin.org Historically, the significance of the urea group is marked by the development of suramin, the first urea-based drug to be approved, and its subsequent incorporation into a wide array of anticancer, antibacterial, and antiviral agents. nih.govfrontiersin.org
Similarly, the quinoline scaffold , a fused heterocyclic system, is a versatile pharmacophore with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov Its presence in numerous marketed drugs underscores its importance in drug design and discovery. nih.gov The quinoline nucleus is amenable to chemical modification at various positions, allowing for the modulation of its biological activity. frontiersin.org This adaptability has made it a focal point for the development of novel therapeutic agents, with many quinoline-based compounds currently undergoing clinical investigation for the treatment of various diseases. tandfonline.com
Rationale for Investigating 1-(4-Methylphenyl)-3-quinolin-3-ylurea as a Novel Chemical Entity
The rationale for the focused investigation of This compound as a novel chemical entity stems from the strategic combination of the well-established pharmacophores of quinoline and a substituted phenylurea. This molecular hybridization aims to leverage the distinct and potentially synergistic properties of each component to create a compound with enhanced biological activity.
The quinoline-3-yl substituent provides a core structure known to interact with various biological targets. The urea linker is a proven bioisostere for amide bonds, offering improved metabolic stability and the ability to act as a rigid hydrogen-bond donor-acceptor unit, which is crucial for binding to target enzymes or receptors. frontiersin.org The choice of a 4-methylphenyl group (p-tolyl group) on the terminal end of the urea is a specific design element. The methyl group can influence the compound's lipophilicity, metabolic stability, and potential for specific hydrophobic interactions within a target's binding pocket.
The design of such hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with novel or improved mechanisms of action. Research on similar diaryl urea derivatives has highlighted their potential as inhibitors of various protein kinases, which are critical targets in oncology. Therefore, the synthesis and evaluation of this compound are driven by the hypothesis that the specific combination of these three structural motifs could lead to a potent and selective modulator of a key biological pathway.
Overall Research Objectives and Scope of Academic Inquiry into this compound
The primary research objective for a novel compound like This compound is to synthesize, characterize, and conduct a preliminary biological evaluation to determine its potential as a lead compound for drug discovery. The scope of academic inquiry typically encompasses a multi-step process:
Chemical Synthesis and Characterization: The initial phase involves the development of a robust and efficient synthetic route to produce the target compound. Following synthesis, comprehensive characterization is performed using modern spectroscopic techniques to confirm the molecular structure and purity.
Computational Studies: In silico methods, such as molecular docking, are often employed to predict the binding affinity and mode of interaction of the compound with specific biological targets. This can provide initial insights into its potential mechanism of action and guide further biological testing.
In Vitro Biological Evaluation: The core of the investigation involves screening the compound for a range of biological activities. Based on the structural alerts from the quinoline and urea scaffolds, this typically includes assays for:
Antiproliferative Activity: Testing against a panel of human cancer cell lines to identify potential anticancer effects.
Antimicrobial Activity: Evaluating its efficacy against various strains of bacteria and fungi.
Enzyme Inhibition Assays: If a specific target is hypothesized (e.g., a protein kinase), direct enzymatic assays are conducted to determine the inhibitory potency (e.g., IC₅₀ value).
The following table outlines the typical research findings that would be sought for a compound like this compound, based on data from analogous compounds in the literature.
| Research Finding | Method | Exemplary Data for a Related Compound |
| Molecular Structure Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR (400 MHz, DMSO-d₆) δ 9.15 (s, 1H), 8.80 (s, 1H), 8.75 (d, J = 2.4 Hz, 1H), 8.25 (d, J = 2.4 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.65 (m, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 2.30 (s, 3H). |
| Antiproliferative Activity | MTT or BrdU assay against cancer cell lines | IC₅₀ = 5.2 µM (A549 Lung Carcinoma) |
| Enzyme Inhibition | Kinase inhibition assay | IC₅₀ = 0.8 µM (VEGFR-2) |
The ultimate goal of such an academic inquiry is to establish a structure-activity relationship (SAR) that can guide the future design of more potent and selective analogues, potentially leading to the development of a new therapeutic agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-8-14(9-7-12)19-17(21)20-15-10-13-4-2-3-5-16(13)18-11-15/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBDVLZATICXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Methylphenyl 3 Quinolin 3 Ylurea
Established Synthetic Routes and Strategies Towards the 1-(4-Methylphenyl)-3-quinolin-3-ylurea Core
The primary and most direct route to synthesizing this compound involves the reaction of two key precursors: 3-aminoquinoline (B160951) and p-tolyl isocyanate. This reaction is a classic example of urea (B33335) formation through the nucleophilic addition of an amine to an isocyanate.
Synthesis of the Quinoline (B57606) Moiety: Preparation of 3-aminoquinoline.
Synthesis of the Isocyanate Moiety: Preparation of p-tolyl isocyanate.
Urea Formation: Coupling of 3-aminoquinoline and p-tolyl isocyanate.
Synthesis of 3-Aminoquinoline:
Several methods have been established for the synthesis of 3-aminoquinolines. A modern and efficient approach involves the rhodium-catalyzed reaction of 2-aminobenzaldehydes with 1-sulfonyl-1,2,3-triazoles. This method offers high yields and good functional group tolerance. A more traditional route is the condensation reaction between 2-aminobenzaldehydes and a 1-(2-oxoethyl)-pyridinium bromide salt. aip.org
Synthesis of p-Tolyl Isocyanate:
The precursor, p-tolyl isocyanate, can be synthesized through various methods, with the most common starting from p-toluidine (B81030). Phosgenation, the reaction of p-toluidine with phosgene (B1210022) (or a phosgene equivalent like triphosgene), is a widely used industrial method. nih.govresearchgate.netprepchem.com However, due to the high toxicity of phosgene, alternative methods are often preferred in a laboratory setting. These include the Curtius rearrangement of p-toluoyl azide, which is derived from p-toluic acid, and the Hofmann rearrangement of p-toluamide. mdpi.commdpi.commdpi.comchemicalbook.comuni.lu Another method involves the reaction of p-tolyl methyl urethane (B1682113) with a borane (B79455) compound and triethylamine. mdpi.com
Urea Formation:
The final step is the coupling of 3-aminoquinoline with p-tolyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature. The lone pair of the amino group on 3-aminoquinoline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in p-tolyl isocyanate. This is followed by a proton transfer to yield the final product, this compound.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the urea formation reaction can be influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts. While the reaction between an amine and an isocyanate often proceeds readily without a catalyst, optimization can lead to higher yields and purity, and shorter reaction times.
Solvent Effects:
The choice of solvent can impact the rate and yield of urea formation. A study on the synthesis of quinolinyl-diaryl urea derivatives highlighted the feasibility of a solvent-free, one-pot, three-component reaction, suggesting that minimizing solvent use can be an efficient and environmentally friendly approach. sigmaaldrich.com For reactions in solution, aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used. The solvent's polarity can influence the solubility of reactants and the stability of any charged intermediates. One study on the synthesis of diaryl ureas investigated various polar and non-polar solvents and found that the reaction proceeds in most cases, though the reaction time may be prolonged in some solvents. rsc.org
Temperature and Catalyst:
The reaction is often carried out at room temperature. However, gentle heating may be employed to increase the reaction rate, particularly if one of the reactants is not very reactive. While often not necessary, catalysts can be employed to accelerate the reaction. For the synthesis of N-substituted ureas, acidic conditions can be used to activate potassium isocyanate as an electrophile. nih.gov In the context of polyurea synthesis, organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and potassium methoxide (B1231860) (KOMe) have been shown to be effective. lookchem.com
A systematic optimization of the reaction between 3-aminoquinoline and p-tolyl isocyanate would involve screening different solvents, temperatures, and potentially catalysts to identify the conditions that provide the highest yield and purity of this compound.
Exploration of Precursor Chemistry and Intermediate Synthesis for Analog Generation
The generation of analogs of this compound can be achieved by modifying the precursor molecules, 3-aminoquinoline and p-tolyl isocyanate.
Quinoline Ring Modifications:
A variety of substituted 3-aminoquinolines can be synthesized, which can then be used to generate analogs with modifications on the quinoline ring. The synthesis of functionalized 3-aminoquinolines can be achieved by starting with appropriately substituted 2-aminobenzaldehydes in the rhodium-catalyzed reaction mentioned earlier. aip.org For instance, using a 2-amino-5-chlorobenzaldehyde (B1272629) would lead to a 6-chloro-3-aminoquinoline, which upon reaction with p-tolyl isocyanate would yield 1-(4-Methylphenyl)-3-(6-chloroquinolin-3-yl)urea. The synthesis of various functionalized 3-, 5-, 6-, and 8-aminoquinolines has been reported, providing a toolbox of precursors for analog synthesis. mdpi.com
Phenyl Ring Modifications:
Similarly, the phenyl ring of the urea can be modified by using different substituted aryl isocyanates. A wide range of aryl isocyanates are commercially available or can be synthesized from the corresponding anilines. For example, reacting 3-aminoquinoline with m-tolyl isocyanate would produce 1-(3-Methylphenyl)-3-quinolin-3-ylurea. nih.gov The synthesis of various diaryl urea derivatives from different aryl amines and aryl isocyanates has been well-documented, demonstrating the feasibility of this approach for generating a library of analogs. researchgate.net
A representative table of potential analogs that can be synthesized by varying the precursors is provided below:
| Quinoline Precursor (Substituted 3-Aminoquinoline) | Isocyanate Precursor (Substituted Aryl Isocyanate) | Resulting Analog of this compound |
| 3-Aminoquinoline | p-Tolyl isocyanate | This compound |
| 6-Chloro-3-aminoquinoline | p-Tolyl isocyanate | 1-(4-Methylphenyl)-3-(6-chloroquinolin-3-yl)urea |
| 3-Aminoquinoline | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-quinolin-3-ylurea |
| 7-Methoxy-3-aminoquinoline | p-Tolyl isocyanate | 1-(4-Methylphenyl)-3-(7-methoxyquinolin-3-yl)urea |
| 3-Aminoquinoline | 3,4-Dichlorophenyl isocyanate | 1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea |
Design and Chemical Derivatization Strategies for this compound Analogs
Beyond modifying the initial precursors, derivatization of the core this compound structure offers another avenue for creating novel analogs. These strategies can involve reactions targeting the quinoline ring, the urea linkage, or the p-tolyl group.
Derivatization of the Quinoline Ring:
The quinoline nucleus is amenable to various chemical modifications. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce substituents onto the quinoline ring, although the directing effects of the existing urea group would need to be considered. A more versatile approach involves the derivatization of a functionalized quinoline precursor before the urea formation step. For example, starting with a quinoline-3-carboxylic acid, a wide range of amide derivatives can be prepared. mdpi.comchemicalbook.com These quinoline-3-carboxamides (B1200007) could then potentially be converted to the corresponding 3-aminoquinoline derivatives for subsequent reaction with an isocyanate.
Derivatization of the Urea Moiety:
The N-H protons of the urea linkage can also be sites for derivatization. Alkylation or acylation of these positions could lead to new analogs, although this might alter the hydrogen bonding capabilities of the urea group, which is often crucial for biological activity.
Derivatization of the p-Tolyl Group:
The methyl group on the p-tolyl ring provides a handle for further functionalization. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of groups at this position.
A summary of potential derivatization strategies is presented in the following table:
| Starting Material | Reagent/Reaction | Potential Product |
| 6-Bromo-3-aminoquinoline | p-Tolyl isocyanate | 1-(4-Methylphenyl)-3-(6-bromoquinolin-3-yl)urea |
| 1-(4-Methylphenyl)-3-(6-bromoquinolin-3-yl)urea | Arylboronic acid / Suzuki Coupling | 1-(4-Methylphenyl)-3-(6-arylquinolin-3-yl)urea |
| Quinoline-3-carboxylic acid | Oxalyl chloride, then an amine | Quinoline-3-carboxamide derivative |
| This compound | N-Bromosuccinimide | Brominated analog on the p-tolyl methyl group |
These synthetic and derivatization strategies provide a comprehensive framework for the creation of a diverse library of this compound analogs for further scientific investigation.
Advanced Molecular Structure and Conformational Analysis of 1 4 Methylphenyl 3 Quinolin 3 Ylurea
Spectroscopic Methodologies for Elucidating Unique Structural Features
To understand the unique structural aspects of 1-(4-Methylphenyl)-3-quinolin-3-ylurea, advanced spectroscopic data is essential.
Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques such as HSQC and HMBC would be required to assign all proton and carbon signals definitively. These experiments would confirm the connectivity between the 4-methylphenyl group, the urea (B33335) linkage, and the quinolin-3-yl moiety. NOESY or ROESY experiments would provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution.
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum would identify characteristic vibrational frequencies. Key data points would include the N-H stretching and bending frequencies of the urea group, the C=O (Amide I) stretching vibration, and vibrations associated with the quinoline (B57606) and phenyl rings. Shifts in these frequencies could indicate specific intra- and intermolecular hydrogen bonding patterns.
Currently, specific NMR and FTIR spectral data for this compound have not been reported in the reviewed literature.
Crystallographic Insights into Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.
X-ray Diffraction Analysis: This technique would provide precise bond lengths, bond angles, and torsion angles. It would reveal the planarity of the urea fragment and the relative orientation of the quinoline and methylphenyl rings. Crucially, it would identify the intermolecular interactions, such as hydrogen bonds (e.g., N-H···O=C or N-H···N) and pi-stacking, that govern the crystal packing. This information is fundamental to understanding the molecule's solid-state properties.
A search for crystallographic information files (CIFs) or published crystal structures for this compound did not yield any results.
Solution-Phase Conformational Dynamics and Stability
The behavior of a molecule in solution can differ significantly from its solid-state conformation. Studies in this area would investigate the dynamic nature of this compound. Techniques such as variable-temperature NMR could reveal information about rotational barriers, for instance, around the C-N bonds of the urea linker. The stability of different conformers in various solvents would also be a key area of investigation, potentially explored through a combination of spectroscopic methods and computational modeling. No specific studies on the solution-phase dynamics of this compound were found.
Theoretical Conformational Landscape and Energy Minimization Studies
Computational chemistry provides a powerful tool for exploring molecular properties that may be difficult to observe experimentally.
Energy Minimization Studies: Using methods like Density Functional Theory (DFT), a theoretical conformational analysis would involve rotating the key single bonds to map the potential energy surface. This would identify the lowest energy (most stable) conformers in the gas phase and in solution (using solvent models). Such studies would predict the most likely shapes the molecule adopts and calculate the energy barriers between different conformations. This theoretical framework is vital for interpreting experimental data and understanding the molecule's intrinsic structural preferences. No dedicated computational studies on the conformational landscape of this compound are currently available.
Preclinical Biological Evaluation Strategies for 1 4 Methylphenyl 3 Quinolin 3 Ylurea
In Vitro Screening Platforms and Cell-Based Assays
The initial stages of preclinical evaluation for 1-(4-Methylphenyl)-3-quinolin-3-ylurea would invariably commence with a battery of in vitro tests. These assays are designed to provide a foundational understanding of the compound's biological effects at a cellular and molecular level.
Cell-Based Biological Activity Assessments
Cell-based assays are fundamental in determining the biological activity of a test compound. For this compound, this would involve assessing its impact on cell viability and the modulation of specific cellular pathways. A primary step is to evaluate its general cytotoxicity across various cell lines, which can provide an early indication of its therapeutic window. For instance, in the context of anticancer drug discovery, the NCI-60 human cancer cell line screen is a common platform to assess broad antiproliferative activity. nih.govresearchgate.net
Should the compound exhibit significant activity, further investigations would delve into its effect on specific cellular signaling pathways. This could involve reporter gene assays to monitor the activity of transcription factors, or Western blotting to observe changes in the phosphorylation status of key signaling proteins. For example, if the compound is hypothesized to be a kinase inhibitor, its effect on the phosphorylation of downstream substrates would be a key readout. nih.govnih.gov
Table 1: Representative Cell-Based Assays for Biological Activity Assessment
| Assay Type | Purpose | Example Application |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | To determine the concentration at which the compound reduces cell viability by 50% (IC50). | Assessing the general cytotoxicity of this compound against a panel of cancer cell lines. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | To determine if the compound induces programmed cell death. | Investigating the mechanism of cell death induced by the compound in susceptible cell lines. |
| Cell Cycle Analysis (e.g., Propidium Iodide staining) | To assess the effect of the compound on cell cycle progression. | Determining if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, G2/M). |
| Reporter Gene Assay | To measure the modulation of a specific signaling pathway. | Quantifying the inhibition of a pathway like NF-κB or Wnt by measuring the expression of a reporter gene (e.g., luciferase). |
| Western Blotting | To detect changes in the expression or phosphorylation levels of specific proteins. | Examining the effect of the compound on the phosphorylation of key kinases or their substrates within a targeted pathway. |
Enzyme Inhibition Profiling and Specificity Studies
Given that many therapeutic agents act by inhibiting specific enzymes, a crucial step in the preclinical evaluation of this compound is to determine its enzyme inhibition profile. This is particularly relevant for classes of drugs such as kinase inhibitors. researchgate.net Initial screening might involve testing the compound against a broad panel of kinases to identify potential targets.
Once a primary target is identified, detailed enzymatic assays are conducted to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). It is also critical to assess the compound's specificity. A highly specific inhibitor will show potent activity against its intended target with minimal off-target effects. This is often evaluated by profiling the compound against a panel of related and unrelated enzymes. For example, a compound targeting a specific tyrosine kinase would be tested against a wide array of other tyrosine and serine/threonine kinases. researchgate.net
Table 2: Enzyme Inhibition and Specificity Assays
| Assay Type | Purpose | Example Application |
| Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) | To measure the direct inhibitory effect of the compound on a purified enzyme. | Determining the IC50 value of this compound against a specific kinase of interest. |
| KinomeScan or similar profiling service | To assess the selectivity of the compound against a large panel of kinases. | Identifying the primary target(s) and potential off-target kinases of the compound. |
| Isothermal Titration Calorimetry (ITC) | To measure the binding affinity and thermodynamics of the compound-enzyme interaction. | Characterizing the direct binding of this compound to its purified target protein. |
Receptor Binding Affinity and Ligand Displacement Assays
If this compound is hypothesized to act on a cell surface or nuclear receptor, its binding affinity must be determined. This is typically achieved through receptor binding assays. In these assays, a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest is used. The ability of the test compound to displace this labeled ligand is measured, and from this, its binding affinity (Ki) can be calculated.
A broad panel of receptor binding assays is often employed to assess the compound's selectivity and to identify any potential off-target interactions that could lead to adverse effects. nih.gov This is a critical step in de-risking the compound for further development.
Molecular Interaction Studies with Purified Proteins
To gain a deeper understanding of how this compound interacts with its protein target, various biophysical techniques can be employed. These studies can confirm direct binding and provide insights into the binding kinetics and mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, association, and dissociation rates. nih.govresearchgate.net
Furthermore, structural biology techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding further structure-activity relationship (SAR) studies to optimize the compound's properties.
In Vivo Efficacy Models in Preclinical Animal Studies
Following promising in vitro results, the evaluation of this compound would progress to in vivo studies in animal models. These studies are essential to assess the compound's efficacy and to understand its behavior in a complex biological system.
Selection and Validation of Relevant Animal Disease Models
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of a therapeutic candidate. The selected model should mimic the human disease as closely as possible in terms of its pathophysiology and response to treatment. nih.govfrontiersin.org The validation of the animal model is a critical step and involves demonstrating that the model exhibits key features of the human condition and is responsive to standard-of-care treatments.
For instance, if this compound is being developed as an anticancer agent, a variety of xenograft models could be employed. nih.gov These models involve the implantation of human cancer cells into immunocompromised mice. The efficacy of the compound would be assessed by its ability to inhibit tumor growth. More sophisticated models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), may also be used to better predict clinical outcomes.
If the compound is intended for a neurodegenerative disease like Parkinson's, neurotoxin-based models (e.g., MPTP- or 6-OHDA-induced models) or genetic models could be utilized to evaluate its neuroprotective effects. nih.gov
Table 3: Examples of Animal Disease Models
| Disease Area | Animal Model Type | Description |
| Oncology | Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunocompromised mice. Tumor volume is measured over time to assess treatment efficacy. |
| Oncology | Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ in immunocompromised mice, providing a more clinically relevant tumor microenvironment. |
| Oncology | Patient-Derived Xenograft (PDX) | Tumor tissue from a patient is directly implanted into immunocompromised mice, better preserving the heterogeneity of the original tumor. |
| Neurodegenerative Disease | MPTP-induced Parkinson's Model | The neurotoxin MPTP is administered to mice, leading to the selective loss of dopaminergic neurons, mimicking aspects of Parkinson's disease. |
| Inflammatory Disease | Collagen-Induced Arthritis (CIA) | Mice are immunized with collagen, leading to the development of an inflammatory arthritis that shares features with human rheumatoid arthritis. |
The preclinical evaluation of this compound is a systematic and multi-faceted process. It begins with a broad assessment of its biological activity in vitro and progressively narrows down to detailed mechanistic studies and in vivo efficacy testing in relevant disease models. The data generated from these studies are crucial for making informed decisions about the compound's potential as a therapeutic agent and its advancement into clinical development.
Efficacy Assessment in Defined Preclinical Disease Models
No publicly available studies detail the assessment of this compound in any defined preclinical disease models.
Pharmacodynamic Biomarker Evaluation in Animal Studies
There is no published research on the identification or evaluation of pharmacodynamic biomarkers for this compound in animal models.
Computational and Theoretical Chemistry Investigations of 1 4 Methylphenyl 3 Quinolin 3 Ylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of a molecule. rsdjournal.org Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and reactivity descriptors that govern the behavior of 1-(4-Methylphenyl)-3-quinolin-3-ylurea.
Detailed quantum chemical studies would involve the optimization of the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify the electron-rich and electron-poor regions of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the urea (B33335) moiety's oxygen and nitrogen atoms are expected to be electron-rich regions, while the hydrogen atoms of the urea group would be electron-poor. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.2 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 eV |
| Electronegativity (χ) | Measure of electron-attracting power | 4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |
| Global Softness (S) | Reciprocal of chemical hardness | 0.45 eV⁻¹ |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Molecular Docking Simulations for Putative Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, this method is instrumental in identifying potential biological targets, such as enzymes or receptors, and elucidating its binding mode at the molecular level. Urea and quinoline (B57606) scaffolds are known to interact with a variety of biological targets, particularly protein kinases. mdpi.comresearchgate.net
The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score in kcal/mol, with more negative values indicating stronger binding.
For a compound like this compound, a likely target class would be tyrosine kinases, where the diaryl urea moiety can form crucial hydrogen bonds and occupy hydrophobic pockets. mdpi.com Docking simulations would reveal key interactions, such as hydrogen bonds between the urea's N-H groups and the carbonyl oxygen with amino acid residues like aspartate or glutamate in the protein's active site. researchgate.net The quinoline and methylphenyl rings would likely engage in hydrophobic and π-π stacking interactions with residues such as leucine, valine, or phenylalanine. scielo.br
Table 2: Hypothetical Molecular Docking Results against a Putative Kinase Target
| Parameter | Description | Findings |
|---|---|---|
| Protein Target | Putative biological target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Docking Score | Estimated binding affinity | -9.8 kcal/mol |
| Hydrogen Bonds | Key H-bond interactions with protein residues | Urea N-H with Glu885 backbone C=O; Urea C=O with Asp1046 side chain |
| Hydrophobic Interactions | Key non-polar interactions | Quinoline ring with Val848, Leu1035; Methylphenyl ring with Cys919, Val916 |
| π-π Stacking | Aromatic stacking interactions | Quinoline ring with Phe918 |
Note: The data presented is hypothetical and illustrates typical results from a molecular docking simulation.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations are performed to investigate the dynamic behavior and stability of the ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key interactions. nih.gov
For the this compound-kinase complex, an MD simulation typically runs for tens to hundreds of nanoseconds. The stability of the simulation is assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify flexible regions of the protein.
MD simulations allow for a detailed analysis of the hydrogen bonds and hydrophobic contacts identified in docking. The persistence of these interactions throughout the simulation provides strong evidence for their importance in binding. The simulation can also reveal conformational changes in the protein or ligand upon binding, which are not apparent from static docking poses.
Table 3: Hypothetical Molecular Dynamics Simulation Metrics for the Ligand-Protein Complex
| Metric | Description | Hypothetical Result |
|---|---|---|
| Simulation Time | Duration of the MD simulation | 100 nanoseconds |
| Protein RMSD | Root Mean Square Deviation of the protein backbone | Stable at ~2.1 Å after initial equilibration |
| Ligand RMSD | Root Mean Square Deviation of the ligand relative to the protein binding site | Stable at ~1.5 Å, indicating stable binding |
| Hydrogen Bond Occupancy | Percentage of simulation time key H-bonds are maintained | Urea N-H...Glu885: 85%; Urea C=O...Asp1046: 92% |
| Binding Free Energy (MM-PBSA) | Estimation of binding free energy from simulation snapshots | -45.5 kcal/mol |
Note: This table contains hypothetical data representative of a typical MD simulation study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. researchgate.netresearchgate.net
To build a QSAR model for a series of quinolinyl-urea analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties.
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. nih.gov The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. The resulting model can highlight which molecular properties are crucial for activity, thereby guiding the design of more potent analogs of this compound.
Table 4: Hypothetical QSAR Model for a Series of Quinolinyl-Urea Analogs
| Component | Description |
|---|---|
| Model Equation | pIC₅₀ = 0.45(LogP) - 0.12(TPSA) + 0.87*(AromaticRings) + 2.15 |
| Statistical Significance | R² (Coefficient of determination) = 0.88; Q² (Cross-validated R²) = 0.75 |
| Descriptor 1 | LogP: A measure of hydrophobicity. A positive coefficient suggests that higher hydrophobicity increases activity. |
| Descriptor 2 | TPSA (Topological Polar Surface Area): A measure of polarity. A negative coefficient suggests that lower polarity is favorable for activity. |
| Descriptor 3 | AromaticRings: The number of aromatic rings. A positive coefficient indicates that aromaticity is important for the compound's activity. |
Note: The QSAR equation and descriptor contributions are illustrative and represent a potential outcome of such a study.
In Silico ADMET Predictions and Theoretical Druggability Assessments
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate early in the discovery process. nih.gov These predictions are crucial for assessing the "druggability" of a compound like this compound, helping to identify potential liabilities before committing to costly synthesis and experimental testing. nih.govhealthinformaticsjournal.com
Various software tools and web servers can predict a wide range of ADMET-related parameters. For absorption, properties like Caco-2 cell permeability and human intestinal absorption (HIA) are estimated. Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions can identify likely sites of modification by cytochrome P450 enzymes. Toxicity endpoints, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are also commonly evaluated. nih.gov
Druggability is also assessed using rules-based filters like Lipinski's Rule of Five, which evaluates properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.
Table 5: Hypothetical In Silico ADMET Profile of this compound
| Parameter | Property Class | Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Molecular Weight | Physicochemical | 291.34 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | Lipophilicity | 3.8 | Compliant with Lipinski's Rule (<5) |
| H-Bond Donors | Physicochemical | 2 | Compliant with Lipinski's Rule (<5) |
| H-Bond Acceptors | Physicochemical | 3 | Compliant with Lipinski's Rule (<10) |
| Human Intestinal Absorption | Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | Absorption | Moderate | May have reasonable intestinal permeability |
| BBB Penetration | Distribution | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Metabolism | Inhibitor | Potential for drug-drug interactions |
| Ames Test | Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG Inhibition | Toxicity | Low risk | Unlikely to cause cardiotoxicity |
Note: The ADMET predictions in this table are hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar Elucidation for 1 4 Methylphenyl 3 Quinolin 3 Ylurea Derivatives
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of 1-(4-Methylphenyl)-3-quinolin-3-ylurea derivatives is significantly influenced by the nature and position of substituents on both the phenyl and quinoline (B57606) rings. Research into analogous diaryl urea (B33335) compounds has demonstrated that modifications to these rings can dramatically alter their therapeutic potential, particularly as kinase inhibitors for cancer therapy. nih.govresearchgate.netresearchgate.netunipd.it
Substitutions on the Phenyl Ring:
The terminal phenyl group plays a critical role in the interaction of these compounds with their biological targets. Studies on similar diarylurea scaffolds have shown that the introduction of various substituents can modulate activity. For instance, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, substituents with different electronic and hydrophobic properties were investigated. nih.govnih.govresearchgate.net It was observed that certain substitutions led to broad-spectrum antiproliferative activity. nih.govnih.govresearchgate.net For example, compounds bearing a 4-hydroxymethylpiperidine moiety attached to the core structure demonstrated significant efficacy against a panel of cancer cell lines. nih.govnih.govresearchgate.net The presence of a methyl group at the 4-position of the phenyl ring, as in the titular compound, is a common feature in bioactive urea derivatives and has been shown to contribute positively to antiproliferative activity in some series. nih.gov
Substitutions on the Quinoline Ring:
The quinoline moiety is another key area for structural modification. In related kinase inhibitors, substitutions on the heterocyclic ring system are pivotal for potency and selectivity. nih.govresearchgate.net For example, in a series of o-amino-arylurea derivatives, the introduction of a quinolin-4-ylmethylamino group at the 2-position of a pyridin-3-yl urea scaffold resulted in a potent inhibitor of KDR kinase, with an IC50 value of 0.0689 µM. nih.govresearchgate.net This highlights the importance of the quinoline moiety in establishing strong interactions within the kinase binding site.
Furthermore, studies on quinoline-based hybrids have indicated that functionalization at different positions of the quinoline nucleus can lead to varied pharmacological activities. dergipark.org.tr Preliminary SAR analysis of some quinoline derivatives suggested that bulky substituents at certain positions could enhance antiproliferative activity. dergipark.org.tr
The following interactive table summarizes the structure-activity relationship findings from related diaryl urea derivatives, providing insights into potential modifications for the this compound scaffold.
| Compound Series | Key Substituent Modification | Observed Effect on Biological Activity | Reference |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | Addition of a 4-hydroxymethylpiperidine moiety | Broad-spectrum antiproliferative activity | nih.govnih.govresearchgate.net |
| o-Amino-arylureas | Introduction of a quinolin-4-ylmethylamino group | Potent KDR kinase inhibition (IC50 = 0.0689 µM) | nih.govresearchgate.net |
| Diaryl urea derivatives | Substitution of a methyl group on the phenyl ring | Increased antiproliferative activity compared to unsubstituted phenyl | nih.gov |
| 4-Anilinopyrimidines | Phenylamino substitution at the 6-position | Activity against the ErbB family of kinases | researchgate.netunipd.it |
Pharmacophore Identification and Mapping
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. google.com For kinase inhibitors based on a urea scaffold, the pharmacophore typically includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that fit into the ATP binding pocket of the kinase.
Based on the analysis of structurally related kinase inhibitors, a putative pharmacophore for this compound derivatives can be proposed. The urea moiety is a critical component, acting as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase. The quinoline ring likely occupies a hydrophobic pocket, while the 4-methylphenyl group extends into another hydrophobic region.
The general features of a pharmacophore for this class of compounds would include:
Two hydrogen bond donor sites: Provided by the N-H groups of the urea linker.
One hydrogen bond acceptor site: The carbonyl oxygen of the urea.
Two aromatic/hydrophobic regions: The quinoline and the 4-methylphenyl rings.
This pharmacophore model can be used as a 3D query to screen compound libraries for new, structurally diverse molecules with the potential for similar biological activity. nih.gov
Stereochemical Effects on Biological Activity (if applicable to compound's structure)
The core structure of this compound itself is achiral. However, the introduction of chiral centers through substitution can have a significant impact on biological activity. For instance, if substituents on the quinoline or phenyl rings create stereocenters, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities. This is because the binding pockets of enzymes and receptors are chiral, and one stereoisomer may fit more favorably than the other.
While no specific studies on the stereochemistry of this compound derivatives were found, research on other quinoline derivatives has shown that stereochemistry can be a critical factor. For example, in the design of some anticancer agents, specific stereoisomers have demonstrated significantly higher activity. Therefore, should chiral derivatives of the title compound be synthesized, the separation and individual testing of the stereoisomers would be a crucial step in the SAR elucidation.
Derivation of Design Principles for Activity and Selectivity Enhancement
Based on the SAR and pharmacophore analyses of related compounds, several design principles can be formulated to guide the optimization of this compound derivatives for enhanced activity and selectivity.
Exploitation of the Quinoline Moiety: The quinoline ring system offers multiple positions for substitution. Introducing small, lipophilic groups or hydrogen-bonding moieties at various positions could probe for additional interactions within the kinase binding site and potentially increase potency and selectivity. For example, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to enhance antiproliferative action in other quinoline derivatives. dergipark.org.tr
Modification of the Phenyl Ring: The 4-methylphenyl group can be systematically modified. Replacing the methyl group with other substituents (e.g., halogens, methoxy (B1213986) groups, or small alkyl chains) can fine-tune the electronic and steric properties of the molecule, potentially leading to improved binding affinity. Comparing the activity of compounds with different substituents on the phenyl ring can provide a clear SAR for this part of the molecule. nih.gov
Introduction of Polar Groups for Solubility: While potency is crucial, drug-like properties such as solubility are also important. The introduction of polar functional groups, for instance on a side chain attached to the quinoline ring, could improve the pharmacokinetic profile of the compounds without compromising their inhibitory activity. dergipark.org.tr
Hybridization with Other Bioactive Scaffolds: A molecular hybridization strategy, which involves linking the quinoline-urea scaffold with other known pharmacophores, could lead to novel compounds with enhanced or dual modes of action.
The following table presents a summary of design principles derived from the analysis of related compounds.
| Design Principle | Rationale | Potential Outcome | Reference |
| Substitution on the quinoline ring | To explore additional binding interactions | Enhanced potency and selectivity | dergipark.org.tr |
| Variation of substituents on the phenyl ring | To optimize electronic and steric properties for target binding | Improved binding affinity | nih.gov |
| Introduction of polar functional groups | To improve pharmacokinetic properties like solubility | Better drug-likeness | dergipark.org.tr |
| Molecular hybridization | To combine pharmacophoric features for synergistic effects | Novel compounds with enhanced or dual activity |
Mechanistic Elucidation and Target Identification for 1 4 Methylphenyl 3 Quinolin 3 Ylurea
Investigation of Affected Molecular Pathways and Cellular Processes
There is no available information in the scientific literature detailing the molecular pathways or cellular processes affected by 1-(4-Methylphenyl)-3-quinolin-3-ylurea. Research on analogous compounds, such as other quinoline-urea derivatives, indicates a broad range of biological activities, including anticancer and antimicrobial effects. ontosight.ainih.gov For instance, certain quinoline-urea-benzothiazole hybrids have shown promise as antitubercular agents. nih.gov However, these findings cannot be directly extrapolated to the specific molecular actions of this compound.
Identification and Validation of Specific Biological Targets
The specific biological targets of this compound have not been identified or validated in any published studies. The aryl urea (B33335) scaffold is known to be a component of various kinase inhibitors, suggesting that protein kinases could be a potential target class. researchgate.net For example, Sorafenib, a diaryl urea derivative, inhibits multiple protein kinases. researchgate.net Furthermore, different quinolin-3-yl urea derivatives have been investigated as inhibitors of enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase in parasites and as ligands for dopamine (B1211576) D3 receptors. nih.govacs.orggoogle.com However, without direct experimental evidence, the specific targets of this compound remain unknown.
Characterization of Binding Modes and Interaction Networks at the Molecular Level
No studies detailing the binding modes or molecular interaction networks of this compound with any biological target have been found. Molecular docking studies on other quinoline (B57606) derivatives have been performed to predict binding interactions. nih.govnih.govscielo.brpensoft.netresearchgate.net For a related but more complex quinoline urea compound, docking studies suggested that the quinoline nitrogen and the urea oxygen can form key hydrogen bonds with amino acid residues in the active site of a kinase. nih.gov In the crystal structure of a different compound, 1,3-di(quinolin-3-yl)urea, intermolecular hydrogen bonds involving the urea N-H groups and a quinoline nitrogen atom were observed. psu.edu These examples highlight potential interaction patterns, but the precise binding mode of this compound is yet to be determined experimentally.
Analysis of Cell Signaling Pathway Modulation
Consistent with the lack of information on its biological targets, there is no data available on how this compound modulates cell signaling pathways. Studies on other aryl urea derivatives have shown that they can influence pathways such as the PI3K/Akt signaling pathway and induce apoptosis through the inhibition of kinases like c-MET and VEGFR-2. google.comnih.gov However, it is crucial to reiterate that these findings are not directly applicable to the title compound without specific research.
Preclinical Pharmacological Characterization of 1 4 Methylphenyl 3 Quinolin 3 Ylurea
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The ADME profile of a compound determines its bioavailability, its distribution to the target site, its biotransformation into other compounds, and its eventual removal from the body.
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism, primarily by liver enzymes. These studies typically utilize liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog, monkey) and humans. The compound is incubated with these preparations, and its disappearance over time is monitored to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). For instance, studies on other quinoline-based compounds have shown that they can undergo rapid metabolism. nih.gov
Metabolite identification studies are conducted in parallel to understand the biotransformation pathways. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the structures of metabolites are elucidated. Common metabolic reactions include oxidation, hydroxylation, and glucuronidation. For example, in vitro studies of other quinoline (B57606) derivatives have identified ester hydrolysis and subsequent hydroxylation and glucuronidation as major metabolic routes. nih.gov
No specific in vitro metabolic stability or metabolite identification data for 1-(4-Methylphenyl)-3-quinolin-3-ylurea was found in the public domain.
Plasma protein binding (PPB) significantly influences a compound's distribution and availability to exert its pharmacological effect, as generally only the unbound fraction is considered active. Equilibrium dialysis is a common method to determine the percentage of a compound bound to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov Compounds can exhibit varying degrees of binding across different species.
Distribution studies aim to understand where the compound goes in the body. This can be assessed through in vitro models, such as blood-to-plasma partitioning, and in vivo studies in animal models.
Specific data on the plasma protein binding and distribution of this compound in any preclinical species is not available in the reviewed sources.
To determine how a compound and its metabolites are eliminated from the body, excretion studies are performed in animal models, typically rats. Following administration of the compound, urine and feces are collected over a period of time, and the amounts of the parent compound and its major metabolites are quantified. This helps to identify the primary routes of excretion (renal or biliary).
No information regarding the excretion pathways of this compound in animal models has been reported in the available literature.
Strategic Implications for Drug Design and Optimization of 1 4 Methylphenyl 3 Quinolin 3 Ylurea Analogs
Lead Optimization Strategies and Iterative Compound Design
Key Optimization Strategies:
Structure-Activity Relationship (SAR) Guided Modifications: A fundamental strategy involves systematically altering different parts of the 1-(4-Methylphenyl)-3-quinolin-3-ylurea scaffold to understand their contribution to biological activity. SAR studies on related diaryl urea (B33335) derivatives have shown that modifications to the aryl rings and the urea linker can significantly impact efficacy. For instance, the substitution on the phenyl ring and the quinoline (B57606) core can be explored to improve target binding and cellular activity.
Bioisosteric Replacement: To improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and reduce potential toxicity, bioisosteric replacements can be employed. This involves substituting certain functional groups with others that have similar physical or chemical properties. For example, the methyl group on the phenyl ring could be replaced with other small alkyl groups, halogens, or trifluoromethyl groups to modulate lipophilicity and metabolic stability.
Scaffold Hopping: While maintaining the key pharmacophoric features, the quinoline or phenyl-urea core could be replaced with other heterocyclic or aromatic systems. This approach can lead to the discovery of novel intellectual property and potentially improved drug-like properties.
Introduction of Polar Functional Groups: To enhance solubility and improve pharmacokinetic profiles, polar functional groups can be strategically introduced into the molecule. This can be particularly important for compounds intended for oral administration.
Iterative Design Process:
The process of lead optimization is cyclical. Each newly synthesized analog undergoes a battery of in vitro and in vivo assays to evaluate its potency, selectivity, and ADME properties. The data from these assays then inform the design of the next round of compounds, creating a continuous feedback loop that drives the optimization process forward.
| Strategy | Rationale | Example Modification on this compound |
| SAR-Guided Modification | To enhance target affinity and efficacy. | Substitution at various positions of the quinoline ring. |
| Bioisosteric Replacement | To improve ADME properties and reduce toxicity. | Replacing the methyl group with a chlorine or methoxy (B1213986) group. |
| Scaffold Hopping | To discover novel chemotypes with improved properties. | Replacing the quinoline core with a quinazoline or isoquinoline. |
| Polarity Modulation | To improve solubility and pharmacokinetic parameters. | Introduction of a hydroxyl or amino group on the quinoline ring. |
Rational Design of Next-Generation Compounds with Improved Profiles
Rational drug design utilizes the understanding of a biological target's structure and mechanism of action to design molecules that are likely to bind to it with high affinity and selectivity. For this compound analogs, this approach is pivotal for developing next-generation compounds with superior therapeutic profiles.
Key Aspects of Rational Design:
Target-Based Design: If the biological target of this compound is known and its three-dimensional structure has been elucidated (e.g., through X-ray crystallography or NMR spectroscopy), structure-based drug design (SBDD) can be a powerful tool. Molecular docking studies can predict how analogs will bind to the target, allowing for the design of compounds with optimized interactions.
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New analogs can then be designed to fit this pharmacophore model.
Minimizing Off-Target Effects: A key goal of rational design is to improve selectivity and reduce off-target effects, which can lead to adverse drug reactions. By understanding the structural differences between the intended target and other related proteins, it is possible to design analogs that preferentially bind to the desired target.
Designing for Improved Profiles:
Integration of Computational and Experimental Data in the Drug Design Process
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. This integrated approach accelerates the drug design process, reduces costs, and increases the likelihood of success.
Role of Computational Chemistry:
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits, which can then be synthesized and tested experimentally.
Predictive Modeling: Computational models can be used to predict the ADMET properties of designed analogs before they are synthesized. This allows for the early identification and elimination of compounds that are likely to have poor pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the chemical structure of compounds with their biological activity.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the binding mechanism and the effect of mutations.
The Integrated Workflow:
The drug design process for this compound analogs should ideally follow an integrated workflow. Computational methods are first used to design and prioritize a set of virtual compounds. The most promising candidates are then synthesized and evaluated in experimental assays. The experimental data is then used to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process of computational design and experimental validation is crucial for the efficient development of optimized drug candidates.
Future Research Trajectories and Challenges in 1 4 Methylphenyl 3 Quinolin 3 Ylurea Studies
Addressing Unresolved Questions in Biological Activity and Mechanism
A primary challenge in the study of 1-(4-Methylphenyl)-3-quinolin-3-ylurea is the comprehensive elucidation of its biological activity and mechanism of action. While the broader class of quinoline-urea hybrids has shown promise, the specific activity profile of this compound remains to be determined. Future research should systematically address these fundamental questions.
A critical starting point is the investigation of its potential as a kinase inhibitor. Structurally related quinoline (B57606) derivatives have been identified as potent inhibitors of various kinases, which are pivotal in cancer cell signaling pathways. nih.gov For instance, certain quinoline-thiazolidinone urea (B33335) conjugates act as dual inhibitors of hepatocyte growth factor receptor (HGFR) and macrophage-stimulating 1-receptor (MST1R), crucial in colorectal cancer. nih.gov Molecular docking studies on these analogs have revealed key hydrogen bonding interactions between the quinoline nitrogen, the urea oxygen, and amino acid residues in the kinase active site. nih.gov A key unresolved question is whether this compound can adopt a similar binding mode in various kinase domains.
Furthermore, the antimicrobial potential of this compound warrants thorough investigation. Quinoline-urea-benzothiazole hybrids have demonstrated significant antitubercular activity against Mycobacterium tuberculosis. nih.gov The mechanism for some quinoline derivatives has been proposed to involve the inhibition of bacterial proteins such as LptA and Topoisomerase IV. nih.gov It is therefore crucial to explore if this compound exhibits activity against a broad spectrum of bacterial or fungal pathogens and to identify its specific molecular targets within these organisms.
The table below outlines key research questions that need to be addressed to understand the biological activity and mechanism of this compound.
| Research Question | Rationale based on Analogous Compounds | Potential Experimental Approaches |
| What is the spectrum of kinase inhibitory activity? | Quinoline-ureas show activity against cancer-related kinases like HGFR and MST1R. nih.gov | Kinase screening panels, in vitro kinase assays, cellular phosphorylation assays. |
| Does it possess antimicrobial properties? | Quinoline-urea hybrids are effective against M. tuberculosis. nih.gov Other quinolines show broad-spectrum antibacterial activity. nih.gov | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi, target-based assays (e.g., DNA gyrase, Topoisomerase IV). |
| What is the mechanism of antiproliferative action? | Related compounds induce apoptosis in cancer cells. nih.gov | Cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), Western blotting for apoptotic markers. |
| How does it interact with DNA? | The planar quinoline ring is a known DNA intercalating pharmacophore. | UV-Vis spectroscopy, fluorescence quenching assays, circular dichroism with DNA. |
Exploration of Novel Therapeutic Indications and Untapped Biological Pathways
Building on the foundational understanding of its biological activity, the exploration of novel therapeutic indications for this compound is a logical next step. The diverse activities reported for the broader quinoline family suggest several untapped biological pathways that could be modulated by this specific compound. nih.govbenthamscience.com
Given the established antiproliferative effects of many urea-based compounds, a primary focus should be on various cancers. nih.govresearchgate.net Beyond colorectal cancer, which has been a target for some quinoline-ureas, nih.gov other malignancies to consider include those where related phenylurea derivatives have shown efficacy, such as melanoma, renal cancer, and breast cancer. nih.gov The exploration should not be limited to cytotoxicity alone but should also investigate effects on metastasis, angiogenesis, and drug resistance. Some quinoline derivatives have been shown to reverse multidrug resistance in cancer cells by interacting with P-glycoprotein (P-gp). nih.gov
The potential for antimalarial activity is another promising avenue, as 4-aminoquinolines are a cornerstone of malaria treatment. youtube.com The urea moiety in conjunction with the quinoline core could offer a novel mechanism to overcome existing drug resistance in Plasmodium falciparum. nih.gov
The table below summarizes potential therapeutic indications and the corresponding biological pathways that merit investigation.
| Potential Therapeutic Indication | Relevant Biological Pathway/Target | Rationale based on Analogous Compounds |
| Oncology | ||
| Colorectal Cancer | HGFR/MST1R signaling pathways nih.gov | Direct structural similarity to known dual inhibitors. nih.gov |
| Melanoma, Renal, Breast Cancer | Various proliferative signaling pathways nih.gov | Phenylurea derivatives show broad antiproliferative activity. nih.govresearchgate.net |
| Multidrug-Resistant Cancers | P-glycoprotein (P-gp) efflux pump nih.gov | Quinoline derivatives can reverse P-gp mediated drug resistance. nih.gov |
| Infectious Diseases | ||
| Tuberculosis | Mycobacterial cell wall synthesis or other essential pathways nih.gov | Quinoline-urea hybrids have potent antitubercular activity. nih.gov |
| Bacterial Infections | DNA gyrase, Topoisomerase IV, LptA protein nih.gov | Quinoline scaffold is present in many antibacterial agents. nih.gov |
| Malaria | Heme detoxification pathway youtube.com | The 4-aminoquinoline (B48711) pharmacophore is a known antimalarial. youtube.com |
| Neurodegenerative Diseases | ||
| Alzheimer's/Parkinson's Disease | Cholinesterases, MAO-B, COMT sapub.org | Quinoline derivatives have shown neuroprotective potential by inhibiting these enzymes. sapub.org |
Development and Application of Advanced Methodologies for Further Study
To efficiently navigate the research trajectories outlined above, the application of advanced methodologies is indispensable. A combination of computational and experimental techniques will be crucial to accelerate the discovery process and to gain deeper insights into the structure-activity relationships (SAR) of this compound and its future analogs.
In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, should be the first step. youtube.com These computational tools can predict the binding affinity of the compound to various biological targets, helping to prioritize experimental testing. researchgate.netresearchgate.net Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling through computational models can provide early indications of the compound's drug-like properties. nih.gov
Advanced synthetic methodologies will also play a pivotal role. The development of efficient and modular synthetic routes will be essential for creating a library of derivatives based on the this compound scaffold. This will enable systematic SAR studies to identify the key structural features responsible for any observed biological activity. nih.gov
High-throughput screening (HTS) platforms can be employed for the rapid evaluation of this compound and its future analogs against large panels of cell lines or biochemical targets. This approach can quickly identify lead compounds for further development.
| Advanced Methodology | Application in the Study of this compound | Expected Outcome |
| Computational Chemistry | ||
| Molecular Docking | Predicting binding modes and affinities to various kinases, bacterial enzymes, etc. nih.govnih.gov | Prioritization of biological targets for in vitro testing. |
| QSAR Analysis | Correlating structural features with biological activity across a series of analogs. youtube.com | Guiding the design of more potent and selective compounds. |
| In Silico ADME/Tox Profiling | Predicting pharmacokinetic and toxicity properties. nih.gov | Early identification of potential liabilities in drug development. |
| Synthetic Chemistry | ||
| Combinatorial Chemistry | Rapid generation of a library of analogs with diverse substitutions. | Efficient exploration of the chemical space around the core scaffold. |
| Biological Screening | ||
| High-Throughput Screening (HTS) | Screening against large panels of cancer cell lines or microbial strains. | Identification of initial "hits" and determination of the spectrum of activity. |
| Target-Based Screening | Assaying against specific purified enzymes or receptors. | Confirmation of the mechanism of action and determination of potency. |
Interdisciplinary and Collaborative Opportunities in Research
The multifaceted nature of drug discovery and development for a compound like this compound necessitates a highly interdisciplinary and collaborative approach. No single discipline holds all the necessary expertise to fully characterize and develop a new therapeutic agent.
Collaborations between synthetic chemists, computational chemists, and biologists are fundamental. Synthetic chemists can design and produce the compound and its analogs, while computational chemists can provide predictive models to guide the synthetic efforts. researchgate.netresearchgate.net Biologists are then essential for conducting the in vitro and in vivo evaluations to determine the efficacy and mechanism of action of the synthesized compounds. nih.gov
Furthermore, partnerships with pharmacologists and toxicologists will be crucial for the preclinical development phase, where the pharmacokinetic and safety profiles of lead compounds are assessed. Collaborations with structural biologists can provide high-resolution crystal structures of the compound bound to its target, offering invaluable insights for further optimization.
Engaging with academic research consortia and pharmaceutical industry partners can also provide access to specialized technologies, screening libraries, and expertise that may not be available in a single institution. Such collaborations can significantly accelerate the translation of basic research findings into tangible therapeutic applications. The journey from a promising molecular scaffold to a clinically useful drug is long and complex, and collaborative efforts are key to navigating its challenges successfully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
